6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
It is known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . For instance, they have been used in the synthesis of rimegepant, an approved agent for the treatment of migraines .
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives interact with biological targets to exert their effects .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been associated with various biochemical activities, making them promising bioisosteres .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, and metabolic stability, and reduce side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with valuable medicinal properties .
Action Environment
It is known that the bromine atom in the compound gives it the ability to participate in various organic reactions, and the imidazole and pyridine rings allow it to interact with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of 1-methyl-1H-imidazol-4-amine with appropriate brominated pyridine derivatives. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under phase transfer catalysis (PTC) conditions .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki and Buchwald-Hartwig cross-coupling reactions to form C-C and C-N bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of probes for biological imaging and as a scaffold for the design of enzyme inhibitors.
Medicine: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties
Comparison with Similar Compounds
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
- 6-Bromo-1H-imidazo[4,5-b]pyridine
Uniqueness: 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable scaffold in drug discovery and material science .
Properties
CAS No. |
166047-14-9 |
---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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